An In-depth Technical Guide to 2-Bromo-3-methylbenzonitrile
An In-depth Technical Guide to 2-Bromo-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectral characteristics of 2-Bromo-3-methylbenzonitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
2-Bromo-3-methylbenzonitrile is a substituted aromatic compound that serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its chemical structure features a benzene ring substituted with a bromo, a methyl, and a nitrile group.
Table 1: General and Physical Properties of 2-Bromo-3-methylbenzonitrile
| Property | Value | Reference |
| CAS Number | 263159-64-4 | [2] |
| Molecular Formula | C₈H₆BrN | [2] |
| Molecular Weight | 196.04 g/mol | [2] |
| Appearance | White to light yellow powder | |
| Melting Point | 67-71 °C | |
| Assay | ≥97% |
Table 2: Chemical Identifiers of 2-Bromo-3-methylbenzonitrile
| Identifier | Value | Reference |
| InChI | 1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |
| InChIKey | RNHZLKDKPMISMY-UHFFFAOYSA-N | |
| SMILES | Cc1cccc(C#N)c1Br |
Synthesis and Purification
The most common and effective method for the synthesis of 2-Bromo-3-methylbenzonitrile is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a bromo group using a copper(I) bromide catalyst.[3][4]
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a representative procedure for the synthesis of 2-Bromo-3-methylbenzonitrile from 2-Amino-3-methylbenzonitrile.
Materials:
-
2-Amino-3-methylbenzonitrile
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-Amino-3-methylbenzonitrile in aqueous hydrobromic acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases. The mixture may be gently heated (e.g., to 50-60 °C) to ensure the reaction goes to completion.
-
-
Work-up and Extraction:
-
Pour the reaction mixture into a larger beaker containing water and ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-Bromo-3-methylbenzonitrile.
-
Purification Protocol
The crude product can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Solvent Selection: Test various solvent systems to find one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[5]
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, filter the hot solution. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the product from impurities, with the product having an Rf value of approximately 0.2-0.4.[6]
-
Procedure: Pack a chromatography column with silica gel. Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]
Spectral Data and Interpretation
The structural elucidation of 2-Bromo-3-methylbenzonitrile is confirmed through various spectroscopic techniques.
Table 3: Predicted Spectral Data for 2-Bromo-3-methylbenzonitrile
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The methyl protons will appear as a singlet around δ 2.4-2.6 ppm.[7][8] The exact chemical shifts and coupling constants will depend on the solvent used. |
| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-150 ppm. The nitrile carbon will be observed downfield, typically between δ 115-125 ppm. The methyl carbon will appear upfield, around δ 20-30 ppm.[9][10] |
| FT-IR | A sharp, strong absorption band for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. C-H stretching vibrations of the aromatic ring and methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration will appear in the fingerprint region, typically between 500-700 cm⁻¹.[11][12] |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[13][14] Common fragmentation patterns for aromatic nitriles may include the loss of HCN and fragmentation of the aromatic ring. |
Applications in Research and Drug Development
2-Bromo-3-methylbenzonitrile is a valuable building block in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—bromo, methyl, and nitrile—on the aromatic ring provides multiple sites for chemical modification.
-
Intermediate in Pharmaceutical Synthesis: The bromo group can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl moieties.[15] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings.[1] These transformations are crucial for generating libraries of novel compounds for drug discovery programs.
-
Scaffold for Biologically Active Molecules: While specific biological targets for 2-Bromo-3-methylbenzonitrile itself are not widely reported, the substituted benzonitrile scaffold is present in numerous biologically active compounds. Derivatives of similar bromo-substituted aromatic compounds have been investigated as kinase inhibitors, anticancer agents, and anti-inflammatory agents.[15][16]
Safety Information
2-Bromo-3-methylbenzonitrile should be handled with appropriate safety precautions in a laboratory setting.
Table 4: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Class | Acute Tox. 4 | Acute toxicity (Oral), Category 4 |
| Signal Word | Warning | |
| Hazard Statement | H302 | Harmful if swallowed |
| Precautionary Statement | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Sigma-Aldrich
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this compound.
Logical Workflow Diagram
The following diagram illustrates the synthetic workflow for the preparation and purification of 2-Bromo-3-methylbenzonitrile.
Caption: Synthetic workflow for 2-Bromo-3-methylbenzonitrile.
References
- 1. Buy 2-Bromo-3-hydroxybenzonitrile | 693232-06-3 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. ijtsrd.com [ijtsrd.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. benchchem.com [benchchem.com]
- 16. Substituted 2,3-Benzodiazepines Derivatives as Bromodomain BRD4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
